molecular formula C18H16N2O3 B8474615 1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid

1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazole-4-carboxylic acid

Cat. No. B8474615
M. Wt: 308.3 g/mol
InChI Key: PIOJDHCPKCBKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759352B2

Procedure details

N-(3-Methoxyphenyl)-4-methylbenzenecarboxamidine To a solution of 2.5 mL (5.0 mmol) of 2.0 M (in tetrahydrofuran) sodium bis(trimethylsilyl)amide in 10 mL of tetrahydrofuran at ambient temperature was added a solution of 0.59 g (5.0 mmol) of p-tolunitrile in 20.0 mL of tetrahydrofuran and the resulting solution was stirred for 30 min. To this reaction mixture was slowly added 0.56 mL (5.0 mmol) of 3-methoxyaniline. The resulting mixture was stirred at ambient temperature overnight and then poured into ice/water (25 mL) and extracted with dichloromethane (50 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (25 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to yield the title compound as yellow solid which was used without further purification. LC/MS 241.1 (M+1).
Name
N-(3-Methoxyphenyl)-4-methylbenzenecarboxamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[NH:11])[CH:6]=[CH:7][CH:8]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].C1(C)C=CC(C#N)=CC=1.C[O:39][C:40]1C=C(C=[CH:45][CH:46]=1)N.[O:47]1CCCC1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH:45]=[C:46]([C:40]([OH:39])=[O:47])[N:11]=[C:10]2[C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
N-(3-Methoxyphenyl)-4-methylbenzenecarboxamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)NC(=N)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0.59 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Step Three
Name
ice water
Quantity
25 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)N1C(=NC(=C1)C(=O)O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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